molecular formula C17H25N3O4 B1601188 tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate CAS No. 87120-79-4

tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate

Cat. No. B1601188
Key on ui cas rn: 87120-79-4
M. Wt: 335.4 g/mol
InChI Key: VKDSQWXGRAQKGY-UHFFFAOYSA-N
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Patent
US07834000B2

Procedure details

A solution of 1-(bromomethyl)-2-nitrobenzene (13.2 g, 61 mmol) in DCM (60 ml) was added dropwise to a solution of tert-butyl 4-aminopiperidine-1-carboxylate (14.6 g, 73 mmol) and TEA (13.4 ml, 91 mmol) in DCM (100 ml), followed by stirring the reaction mixture for a further 16 hours. The reaction mixture was then poured into water, and the layers separated. The aqueous layer was then extracted with DCM (2×). The organic layers were combined, washed with water (2×), brine, dried (MgSO4) and evaporated to dryness. The residue was taken up in EtOAc and filtered through a large plug of silica. The silica was washed with EtOAc until TLC analysis show no further material was eluting. Evaporation gave the product as an orange oil (24 g, 74%). LC/MS (10% to 99%): M/Z (M+H)+ (obs)=336; tR=2.23.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
13.4 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N+:9]([O-:11])=[O:10].[NH2:12][CH:13]1[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]1.O>C(Cl)Cl>[N+:9]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:2][NH:12][CH:13]1[CH2:14][CH2:15][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:17][CH2:18]1)([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
BrCC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
14.6 g
Type
reactant
Smiles
NC1CCN(CC1)C(=O)OC(C)(C)C
Name
TEA
Quantity
13.4 mL
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring the reaction mixture for a further 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with DCM (2×)
WASH
Type
WASH
Details
washed with water (2×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
FILTRATION
Type
FILTRATION
Details
filtered through a large plug of silica
WASH
Type
WASH
Details
The silica was washed with EtOAc until TLC analysis show no further material
WASH
Type
WASH
Details
was eluting
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(CNC2CCN(CC2)C(=O)OC(C)(C)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 117.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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